

# **Core Scientific Findings on TYME-18**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDR 32750 |           |
| Cat. No.:            | B1681998  | Get Quote |

Based on the search results, here is a summary of the key biological activities and characteristics of TYME-18:

- Composition: TYME-18 is a proprietary combination of an ambiphilic steroid acid, tauroursodeoxycholic acid (TUDCA), and surfactants (N-methyl pyrrolidone, NMP, and poly-L-lysine, PLL).
- Therapeutic Area: It is being developed as an agent for intratumoral injection into difficult-totreat cancers.
- Mechanism of Action: TUDCA, a component of TYME-18, is an endoplasmic reticulum (ER) stress-mitigating compound with known anti-cancer effects. The combination is designed to act as a targeted approach for treating advanced cancers.
- Preclinical Evidence: Both in vitro and in vivo studies have demonstrated the potential of TYME-18. In vivo mouse model data has shown a reduction in tumor cell proliferation following intratumoral administration.

Due to the limited publicly available quantitative data and detailed experimental protocols in the search results, a comprehensive technical guide with extensive data tables and detailed methodologies cannot be fully constructed. The provided information is largely from press releases and presentation abstracts which lack the granular detail required for a full whitepaper. However, I can structure the available information into the requested format.



# In-depth Technical Guide: The Biological Activity of TYME-18

#### Introduction

TYME-18 is an investigational agent designed for the intratumoral treatment of advanced solid tumors. Its formulation is based on a combination of tauroursodeoxycholic acid (TUDCA) with surfactants, aiming to leverage the anti-cancer properties of TUDCA through direct tumor delivery. This guide summarizes the available preclinical data on the biological activity of TYME-18.

## **Quantitative Data**

The publicly available abstracts and press releases do not contain specific quantitative data such as IC50, EC50, or detailed tumor growth inhibition percentages. The information is qualitative, stating a "reduction in tumor cell proliferation."

## **Experimental Protocols**

Detailed experimental protocols are not available in the provided search results. A general description of the methodologies used can be inferred:

- In Vitro Evaluation: The anti-cancer effects of TYME-18 were assessed in vitro, likely
  involving the treatment of various cancer cell lines with the compound followed by assays to
  measure cell viability, proliferation, or apoptosis.
- In Vivo Studies: Mouse models of cancer were utilized to evaluate the in vivo efficacy of TYME-18. The compound was administered via intratumoral injection, and the primary endpoint was the assessment of tumor cell proliferation.

## **Signaling Pathways and Experimental Workflows**

Based on the mention of TUDCA as an "endoplasmic reticulum (ER) stress-mitigating compound," we can infer a potential signaling pathway involving the unfolded protein response (UPR). However, the exact mechanism of TYME-18's anti-cancer effects is not detailed in the search results.



Below is a conceptual workflow for the preclinical evaluation of TYME-18 based on the available information.





#### Click to download full resolution via product page

Caption: Preclinical evaluation workflow for TYME-18.

Here is a speculative signaling pathway diagram based on TUDCA's known role in mitigating ER stress.



Click to download full resolution via product page

Caption: Postulated mechanism of TUDCA in mitigating ER stress.

Disclaimer: The information provided is based on limited publicly available data. A comprehensive understanding of the biological activity of TYME-18 would require access to full study reports and publications. The provided diagrams are conceptual and based on general biological principles and the brief descriptions found in the search results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Core Scientific Findings on TYME-18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681998#tdr-32750-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com